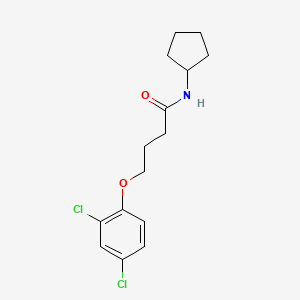
N-cyclopentyl-4-(2,4-dichlorophenoxy)butanamide
Overview
Description
N-cyclopentyl-4-(2,4-dichlorophenoxy)butanamide is an organic compound with the molecular formula C15H19Cl2NO2 and a molecular weight of 316.22 g/mol . This compound is characterized by the presence of a cyclopentyl group, a dichlorophenoxy group, and a butanamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-(2,4-dichlorophenoxy)butanamide typically involves the reaction of 2,4-dichlorophenol with 4-bromobutanoyl chloride to form 4-(2,4-dichlorophenoxy)butanoyl chloride. This intermediate is then reacted with cyclopentylamine to yield the final product. The reaction conditions generally include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, including chromatography and spectroscopy, are employed to monitor the production process and ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-(2,4-dichlorophenoxy)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
N-cyclopentyl-4-(2,4-dichlorophenoxy)butanamide is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-(2,4-dichlorophenoxy)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby modulating the biochemical pathways involved. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-4-(2,4-dichlorophenoxy)butanamide: Characterized by the presence of a cyclopentyl group and a dichlorophenoxy group.
N-benzyl-N-cyclopentyl-4-(2,4-dichlorophenoxy)butanamide: Similar structure but with an additional benzyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopentyl group enhances its binding affinity to certain molecular targets, making it a valuable compound in scientific research .
Properties
IUPAC Name |
N-cyclopentyl-4-(2,4-dichlorophenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO2/c16-11-7-8-14(13(17)10-11)20-9-3-6-15(19)18-12-4-1-2-5-12/h7-8,10,12H,1-6,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHOBAYRMXQRFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-chlorophenyl)-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B4537126.png)

![(5Z)-3-(4-ETHOXYPHENYL)-1-METHYL-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]IMIDAZOLIDIN-4-ONE](/img/structure/B4537140.png)
![2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-[(3-fluorophenyl)amino]acrylonitrile](/img/structure/B4537153.png)
![1-[3-(4-fluorophenoxy)propyl]piperidine](/img/structure/B4537188.png)
![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(3-methoxyphenyl)acrylamide](/img/structure/B4537197.png)
![5-chloro-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4537203.png)
![N-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-hydroxy-3-methoxybenzamide](/img/structure/B4537208.png)
![ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4537213.png)
![1-(3-{[4-benzyl-4-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B4537216.png)
![2-BUTOXY-3-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE](/img/structure/B4537226.png)
![3,4-dichloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4537227.png)
![1-(furan-2-ylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B4537229.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-2-furamide](/img/structure/B4537237.png)
